molecular formula C25H24N2O4S B10986063 N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide

N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide

Cat. No.: B10986063
M. Wt: 448.5 g/mol
InChI Key: ARHQJDILNLJMLN-UHFFFAOYSA-N
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Description

N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with benzyl, dimethyl, and sulfonyl groups, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the benzyl, dimethyl, and sulfonyl groups through various substitution reactions. The final step involves the formation of the furan-2-carboxamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and benzyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Sulfide, thiol derivatives.

    Substitution: Various substituted pyrrole and furan derivatives.

Scientific Research Applications

N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzyl and dimethyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide can be compared with other similar compounds, such as:

  • N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide
  • N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}thiophene-2-carboxamide

These compounds share similar structural features but differ in the nature of the heterocyclic ring (furan vs. benzene or thiophene). The unique combination of the furan ring and the sulfonyl group in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[1-benzyl-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C25H24N2O4S/c1-17-11-13-21(14-12-17)32(29,30)23-18(2)19(3)27(16-20-8-5-4-6-9-20)24(23)26-25(28)22-10-7-15-31-22/h4-15H,16H2,1-3H3,(H,26,28)

InChI Key

ARHQJDILNLJMLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC3=CC=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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